molecular formula C19H21N5O B2706916 3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380181-02-0

3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2706916
CAS No.: 2380181-02-0
M. Wt: 335.411
InChI Key: ZGELNRYNZCYBII-UHFFFAOYSA-N
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Description

3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular formula of C19H21N5O and a molecular weight of 335.411 g/mol. This compound is notable for its unique structure, which includes a quinazolinone core linked to a piperidine ring substituted with a methylpyrazine group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the piperidine and quinazolinone intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as a DPP-4 inhibitor, it binds to the DPP-4 enzyme, preventing it from breaking down incretin hormones. This leads to increased levels of these hormones, which help regulate blood sugar levels . Other molecular targets and pathways may be involved depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-{[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: This compound is also a DPP-4 inhibitor but has a different structure and potency.

    3-(4-Methylpiperazin-1-yl)propanoic acid: This compound has a similar piperidine ring but different substituents and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

3-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-10-20-11-18(22-14)23-8-6-15(7-9-23)12-24-13-21-17-5-3-2-4-16(17)19(24)25/h2-5,10-11,13,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGELNRYNZCYBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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